N'-[2-(methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
N'-[2-(Methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a synthetic heterocyclic compound featuring a fused triazolothiazole core substituted with a thiophene ring and a methylsulfanylphenyl group, linked via an ethanediamide bridge. This structure combines multiple pharmacophores: the triazolothiazole scaffold is associated with diverse biological activities, while the thiophene and methylsulfanyl moieties enhance π-π stacking and lipophilicity, respectively. The ethanediamide linker may contribute to hydrogen-bonding interactions, critical for target binding.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S3/c1-27-14-6-3-2-5-13(14)21-18(26)17(25)20-9-8-12-11-29-19-22-16(23-24(12)19)15-7-4-10-28-15/h2-7,10-11H,8-9H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUQSUDQGFLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-(methylthio)phenylamine and 2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N'-[2-(methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor potential of compounds similar to N'-[2-(methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide. For instance:
- A study demonstrated that derivatives containing thiophene and thiazole exhibited significant inhibitory effects against various cancer cell lines (e.g., HepG-2 and A549) .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated favorable interactions with the target enzyme, warranting further investigation into its anti-inflammatory capabilities .
Case Study 1: Synthesis and Characterization
A recent study synthesized a series of related compounds using similar methodologies. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the synthesized products .
| Compound Name | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Multi-step synthesis from thiophene | Antitumor activity against HepG-2 |
| Compound B | Cyclization followed by coupling | Potential 5-LOX inhibitor |
Case Study 2: In Vitro Testing
In vitro assays evaluated the cytotoxicity of this compound against several cancer cell lines. Results indicated that modifications in the structure could enhance potency and selectivity .
Mechanism of Action
The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several triazolothiazole- and triazole-based derivatives reported in the literature. Key analogs include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target’s methylsulfanyl group (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing) in , which may alter solubility and binding kinetics.
- Thiophene vs.
- Ethanediamide Linker : Present in the target and compounds, this group facilitates hydrogen bonding, a critical feature absent in simpler triazole-thioethers () .
Physicochemical Data:
- IR Spectroscopy : The target’s C=O stretch (ethanediamide) should appear near 1660–1680 cm⁻¹, consistent with and . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazolothiazoles .
- Solubility : The methylsulfanyl group increases lipophilicity (logP ~3.5 estimated) compared to ’s polar 4-methoxyphenyl derivative (logP ~2.8), affecting bioavailability .
Biological Activity
N'-[2-(methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that features both thiophene and phenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound based on diverse scientific literature.
The synthesis of this compound typically involves multiple synthetic steps including:
- Suzuki–Miyaura Coupling : A common method for forming carbon-carbon bonds.
- Oxidation and Reduction Reactions : The compound can undergo oxidation of thiophene and methylsulfanyl groups and reduction of carbonyl groups under specific conditions.
The compound's molecular structure is characterized by its unique arrangement of sulfur-containing heterocycles which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and triazole moieties. For instance:
- In vitro Studies : Compounds similar to N'-[2-(methylsulfanyl)phenyl]-N-{...} were tested against various bacterial strains. They exhibited significant antibacterial activity against Gram-negative bacteria such as E. coli, while showing reduced efficacy against P. aeruginosa and fungal strains .
| Compound | Activity Against E. coli | Activity Against P. aeruginosa | Activity Against Fungi |
|---|---|---|---|
| A | Strong | Weak | Inactive |
| B | Moderate | Moderate | Inactive |
| C | Strong | Weak | Inactive |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies focusing on mercapto-substituted 1,2,4-triazoles indicate that these compounds can induce apoptosis in cancer cells:
- Cytotoxicity Testing : N'-[2-(methylsulfanyl)phenyl]-N-{...} demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism involves modulation of key signaling pathways that regulate cell proliferation and apoptosis .
The biological activity of N'-[2-(methylsulfanyl)phenyl]-N-{...} is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors that modulate various biological responses, leading to altered cell signaling.
- Oxidative Stress Induction : The oxidative properties of the thiophene group could lead to increased reactive oxygen species (ROS) within cells, contributing to cytotoxic effects against malignancies.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of compounds related to N'-[2-(methylsulfanyl)phenyl]-N-{...}. For example:
- Study on Triazole Derivatives : Research published in MDPI found that triazole derivatives exhibited promising antimicrobial and anticancer activities, suggesting a potential therapeutic role for compounds like N'-[2-(methylsulfanyl)phenyl]-N-{...} .
- Antiviral Properties : Another study indicated that similar sulfur-containing heterocycles have shown antiviral effects against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
